![molecular formula C11H16N2O B1359971 2-(1H-imidazol-1-ylmethyl)cycloheptanone CAS No. 1142202-13-8](/img/structure/B1359971.png)
2-(1H-imidazol-1-ylmethyl)cycloheptanone
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Description
2-(1H-imidazol-1-ylmethyl)cycloheptanone (also known as 1H-imidazol-1-ylmethylcycloheptanone or IMC) is a cyclic ketone derived from cycloheptanone and 1H-imidazole. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antifungal agents, and anti-cancer agents. IMC has been widely studied for its potential applications in pharmaceuticals and other fields.
Scientific Research Applications
Antitumor Activity
2-(1H-imidazol-1-ylmethyl)cycloheptanone and related compounds have been investigated for their potential in treating cancer. For instance, in a study, the farnesyltransferase inhibitor BMS-214662, which is structurally related to 2-(1H-imidazol-1-ylmethyl)cycloheptanone, displayed potent antitumor activity in preclinical models. This compound was especially effective in a human colon tumor model, leading to its advancement into human clinical trials (Hunt et al., 2000).
Photolysis Studies
The compound 2H-Imidazol-2-ylidene, which is closely related to 2-(1H-imidazol-1-ylmethyl)cycloheptanone, has been examined through matrix-isolation spectroscopy. This research provides insights into the behavior of 2H-Imidazol-2-ylidene, such as its photolysis to give N-cyano-1H-azirene, contributing to a deeper understanding of the compound's characteristics (Maier & Endres, 1999).
Nematicidal Activity
A study on the synthesis and nematicidal activity of 2‐(1H‐Benzo[d]imidazol‐2‐ylmethyl)‐4‐aryl‐1‐thia‐4‐azaspiro[4.5]decan‐3‐one, which shares a structural component with 2-(1H-imidazol-1-ylmethyl)cycloheptanone, revealed its effectiveness in nematicidal applications. The antibacterial, antifungal, and nematicidal activities of these compounds were evaluated, demonstrating their potential in pest control (Srinivas et al., 2008).
Coordination Chemistry
Research in coordination chemistry has explored the use of compounds like 1,4-Bis(imidazole-1-ylmethyl)benzene, which is similar to 2-(1H-imidazol-1-ylmethyl)cycloheptanone, in forming complex structures. For example, a cobalt(II) coordination polymer with 1,4-Bis(imidazole-1-ylmethyl)benzene was synthesized, showing the potential of such compounds in creating functional microporous solid materials (Zhao et al., 2002).
properties
IUPAC Name |
2-(imidazol-1-ylmethyl)cycloheptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-5-3-1-2-4-10(11)8-13-7-6-12-9-13/h6-7,9-10H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQXPPYMXYHKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)CN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649312 |
Source
|
Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-ylmethyl)cycloheptanone | |
CAS RN |
1142202-13-8 |
Source
|
Record name | Cycloheptanone, 2-(1H-imidazol-1-ylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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